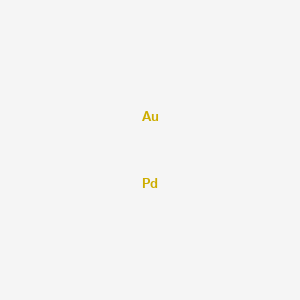
Gold;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold and palladium are noble metals that have been extensively studied for their unique properties and applications. When combined, gold and palladium form bimetallic compounds that exhibit enhanced catalytic, electronic, and optical properties. These compounds are particularly valuable in various scientific and industrial applications due to their stability, reactivity, and ability to facilitate complex chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold and palladium compounds can be synthesized using various methods, including:
Deposition-Precipitation: In this method, gold and palladium salts are co-precipitated onto a support material, followed by reduction to form the bimetallic nanoparticles.
Vapor Deposition: This technique involves the deposition of gold and palladium vapors onto a substrate to form a thin film of the bimetallic compound.
Industrial Production Methods
Industrial production of gold and palladium compounds typically involves large-scale impregnation or deposition-precipitation methods. These methods are preferred due to their scalability and ability to produce high-purity bimetallic nanoparticles.
Chemical Reactions Analysis
Types of Reactions
Gold and palladium compounds undergo various types of chemical reactions, including:
Oxidation: Gold and palladium compounds can catalyze the oxidation of alcohols, alkenes, and other organic compounds.
Reduction: These compounds can also facilitate the reduction of nitro compounds and other reducible substrates.
Common Reagents and Conditions
Common reagents used in reactions involving gold and palladium compounds include hydrogen peroxide, molecular oxygen, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal catalytic activity .
Major Products
The major products formed from reactions involving gold and palladium compounds depend on the specific reaction and substrates used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Gold and palladium compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which gold and palladium compounds exert their effects varies depending on the application. In catalysis, these compounds facilitate chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates . In biological applications, gold and palladium nanoparticles can interact with cellular components, leading to effects such as enhanced imaging or targeted drug delivery .
Comparison with Similar Compounds
Gold and palladium compounds can be compared with other noble metal compounds, such as those containing platinum, silver, and rhodium. While all these compounds exhibit excellent catalytic properties, gold and palladium compounds are unique in their ability to form stable bimetallic nanoparticles with enhanced reactivity and selectivity . Similar compounds include:
Platinum Compounds: Known for their catalytic activity in hydrogenation and oxidation reactions.
Silver Compounds: Used in antibacterial applications and as catalysts in organic reactions.
Rhodium Compounds: Highly effective in catalytic hydrogenation and hydroformylation reactions.
Gold and palladium compounds stand out due to their unique combination of stability, reactivity, and versatility in various applications.
Properties
CAS No. |
12006-59-6 |
|---|---|
Molecular Formula |
AuPd |
Molecular Weight |
303.39 g/mol |
IUPAC Name |
gold;palladium |
InChI |
InChI=1S/Au.Pd |
InChI Key |
BBKFSSMUWOMYPI-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















